Amosulalol Exhibits 3-Fold Greater Antihypertensive Potency Than Labetalol and Arotinolol in the Spontaneously Hypertensive Rat Model
In a direct head-to-head comparative study in conscious spontaneously hypertensive rats (SHR), amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure following oral administration [1]. The antihypertensive effect was sustained for over 10 hours at higher doses (10 and 30 mg/kg) and was not accompanied by reflex tachycardia [1]. This quantifiable potency advantage is consistent across multiple hypertensive models, including deoxycorticosterone acetate-salt hypertensive rats (DHR) and renal hypertensive rats (RHR) [1].
| Evidence Dimension | Oral antihypertensive potency |
|---|---|
| Target Compound Data | ED50 not explicitly reported; ~3-fold more potent than comparators |
| Comparator Or Baseline | Labetalol and Arotinolol |
| Quantified Difference | Amosulalol is approximately 3-fold more potent than labetalol and arotinolol in decreasing blood pressure |
| Conditions | Conscious spontaneously hypertensive rats (SHR); oral administration; single-dose study; blood pressure monitoring |
Why This Matters
This 3-fold potency advantage enables lower effective dosing in preclinical hypertension models, reducing compound consumption and potentially minimizing dose-dependent off-target effects.
- [1] Inagaki O, et al. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. J Cardiovasc Pharmacol. 1994 Nov;24(5):794-802. doi: 10.1097/00005344-199424050-00015. PMID: 7532758. View Source
